3-Chloro-5-(2-methoxyphenyl)pyridazine
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Overview
Description
3-Chloro-5-(2-methoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methoxyphenyl)pyridazine typically involves the reaction of 2-methoxyphenylhydrazine with 3-chloropyridazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the reaction under controlled conditions, and the purification of the final product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazine derivatives.
Oxidation Reactions: Formation of pyridazinone derivatives.
Reduction Reactions: Formation of amino derivatives.
Scientific Research Applications
3-Chloro-5-(2-methoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agrochemicals: It is used in the synthesis of herbicides and fungicides.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(2-methoxyphenyl)pyridazine
- 3-Chloro-5-(4-methoxyphenyl)pyridazine
- 3-Chloro-5-(2-hydroxyphenyl)pyridazine
Uniqueness
3-Chloro-5-(2-methoxyphenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)pyridazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-9(10)8-6-11(12)14-13-7-8/h2-7H,1H3 |
InChI Key |
YDXICDCKRIJCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
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